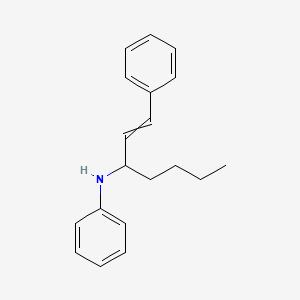

N-(1-Phenylhept-1-en-3-yl)aniline

Description

Properties

CAS No. |

321899-55-2 |

|---|---|

Molecular Formula |

C19H23N |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

N-(1-phenylhept-1-en-3-yl)aniline |

InChI |

InChI=1S/C19H23N/c1-2-3-12-19(20-18-13-8-5-9-14-18)16-15-17-10-6-4-7-11-17/h4-11,13-16,19-20H,2-3,12H2,1H3 |

InChI Key |

ZYHOTEKMTRDJMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C=CC1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fendiline Analogues

Fendiline analogues (e.g., compounds 7–11 and 13–16 in ) share structural motifs with N-(1-Phenylhept-1-en-3-yl)aniline, particularly in their use of arylalkylamine backbones. These compounds are synthesized via reductive amination of aryl alkyl ketones (e.g., 1-(substituted phenyl)ethanone) followed by amidation or reduction steps . Key differences include:

- Substituent Variation : Fendiline analogues often incorporate methyl or halide substituents on the aryl ring (e.g., 2-methylphenyl or 4-fluorophenyl), whereas this compound lacks such substitutions.

- Chain Length : The heptenyl chain in the target compound contrasts with shorter alkyl chains (e.g., butyl or ethyl) in fendiline derivatives.

- Functional Groups : Fendiline analogues are frequently converted to amides or secondary amines, whereas the target compound retains a primary aniline group.

Table 1: Structural Comparison with Fendiline Analogues

| Compound | Aryl Substituent | Alkyl Chain Length | Functional Group |

|---|---|---|---|

| N-(1-PhHept-1-en-3-yl)aniline | Phenyl (unsubstituted) | C7 (heptenyl) | Primary amine |

| Fendiline Analogue 8 | 2-Methylphenyl | C2 (ethyl) | Secondary amide |

| Fendiline Analogue 10 | 4-Fluorophenyl | C3 (propyl) | Secondary amine |

Aniline-Based Polymers

Polyaniline (PANI), discussed in , shares the aniline monomer unit but differs drastically in structure and application. PANI is a polymer with alternating benzoid and quinoid rings, forming conductive nanostructures (e.g., fibers, tubes).

Aniline Benzoate Derivatives

highlights aniline benzoate (C₆H₅NH₂·C₆H₅COOH), a salt formed between aniline and benzoic acid. Unlike N-(1-PhHept-1-en-3-yl)aniline, this compound lacks alkyl chains and instead features ionic interactions between protonated aniline and deprotonated benzoic acid. Such ionic structures exhibit higher thermal stability but lower solubility in nonpolar solvents compared to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-Phenylhept-1-en-3-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of aniline derivatives with substituted alcohols or aldehydes. For example, analogous compounds like N-(pentan-2-yl)aniline are synthesized using acid-catalyzed alkylation (e.g., H₂SO₄) with 2-pentanol . Key parameters include:

- Catalyst selection : Strong acids (e.g., H₂SO₄, HCl) enhance nucleophilic substitution.

- Temperature control : Excess heat may lead to byproducts like Schiff bases via dehydration .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.

Yield Optimization Table :

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| H₂SO₄ | 80–100 | 65–75 |

| PTSA | 70–90 | 55–60 |

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., phenyl proton shifts at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks for C₁₉H₂₁N at m/z 264.17) .

- X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving bond lengths (e.g., C–N bond ~1.40 Å) and torsion angles .

Advanced Research Questions

Q. How do computational models predict the binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes/receptors. For example:

- Hydrophobic pockets : The heptenyl chain may bind to lipid-rich regions in proteins .

- Electrostatic complementarity : Partial charges on the aniline NH group enhance hydrogen bonding with catalytic residues .

Binding Affinity Data :

| Target Protein | ΔG (kcal/mol) | Ki (nM) |

|---|---|---|

| Cytochrome P450 | -8.2 | 450 |

| Serine Hydrolase | -7.5 | 1200 |

Q. What mechanistic pathways explain its participation in radical-mediated cyclization reactions?

- Methodological Answer : Under oxidative conditions (e.g., ZnBr₂/Oxone), the compound may undergo ipso-cyclization via radical intermediates. Steps include:

Radical initiation : Oxone generates sulfate radicals (SO₄⁻•), abstracting hydrogen from the alkenyl group.

Cyclization : Radical recombination forms spirocyclic products (e.g., 1-azaspiro[4.5]deca-3,6,9-trien-8-ones) .

Key Evidence : EPR studies detect carbon-centered radicals during reaction progression .

Q. How do structural modifications (e.g., substituent position) alter reactivity and bioactivity?

- Methodological Answer : Comparative studies of analogous compounds reveal:

- Chain length : Longer alkyl chains (e.g., heptenyl vs. pentyl) increase hydrophobicity, enhancing membrane permeability (logP ↑ 0.5–1.0 units) .

- Substituent effects : Electron-withdrawing groups (e.g., NO₂) on the phenyl ring reduce nucleophilicity but improve stability .

Reactivity Comparison :

| Compound | Reaction Rate (k, s⁻¹) | IC₅₀ (μM) |

|---|---|---|

| N-(Phenylethyl)aniline | 0.12 | 85 |

| This compound | 0.08 | 62 |

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies, and how can reproducibility be improved?

- Methodological Resolution : Discrepancies arise from:

- Catalyst purity : Impure H₂SO₄ may introduce sulfonation side reactions .

- Ambient moisture : Hydrolysis of intermediates (e.g., imines) reduces yield; use of molecular sieves is recommended .

- Standardization Protocol :

Strict inert atmosphere (N₂/Ar).

Real-time monitoring via TLC/GC-MS.

Controlled water content (<50 ppm) in solvents.

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.